NAT

Substrate Specificity Kinetic Constants Drug Metabolism

N-Acetyltransferases (NATs) are cytosolic conjugating enzymes that catalyze the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to arylamine and hydrazine xenobiotics, playing a critical role in drug metabolism and carcinogen bioactivation. Humans express two functional arylamine N-acetyltransferase isozymes, NAT1 and NAT2, which share 81% amino acid sequence identity yet differ markedly in substrate selectivity, tissue expression patterns, and intrinsic in vitro stability.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
Cat. No. B4201923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAT
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)O
InChIInChI=1S/C18H21NO3/c1-18(2,3)15-6-4-5-7-16(15)22-12-17(21)19-13-8-10-14(20)11-9-13/h4-11,20H,12H2,1-3H3,(H,19,21)
InChIKeyRUNXUUCDTNJFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NAT (N-Acetyltransferase) Selection Guide: Human NAT1 vs NAT2 Substrate Specificity and Kinetic Parameter Comparison


N-Acetyltransferases (NATs) are cytosolic conjugating enzymes that catalyze the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to arylamine and hydrazine xenobiotics, playing a critical role in drug metabolism and carcinogen bioactivation [1]. Humans express two functional arylamine N-acetyltransferase isozymes, NAT1 and NAT2, which share 81% amino acid sequence identity yet differ markedly in substrate selectivity, tissue expression patterns, and intrinsic in vitro stability [2]. These isozymes exhibit distinct catalytic profiles that cannot be predicted by sequence homology alone, with the NAT1/NAT2 ratio of specificity constants (kcat/Km) varying nearly 1000-fold across monosubstituted and disubstituted alkylanilines [3]. Understanding these functional differences is essential for selecting the appropriate NAT isoform for drug metabolism studies, pharmacogenetic assays, and industrial biocatalytic applications.

Why NAT1 and NAT2 Cannot Be Interchanged: Evidence-Based Procurement Considerations for N-Acetyltransferase Isoforms


Despite 81% amino acid sequence identity, NAT1 and NAT2 exhibit profound functional divergence that precludes their interchangeable use in research and industrial workflows [1]. The ratio of catalytic efficiency (Vmax/Km) for sulfamethazine versus p-aminosalicylic acid provides unambiguous classification of each enzyme as NAT1-type or NAT2-type, with a central region spanning amino acids 112–210 determining this isoform-specific behavior [2]. In vitro stability at 37°C differs significantly between isoforms, with residues 211–250 in NAT2 conferring greater intrinsic enzyme stability than that of NAT1 [3]. Furthermore, NAT1 and NAT2 demonstrate markedly different affinities for the essential cofactor AcCoA when catalyzing N-acetylation of aromatic amine carcinogens, with NAT1 exhibiting higher affinity than NAT2 for 2-aminofluorene, 4-aminobiphenyl, and β-naphthylamine [4]. These functional disparities have direct consequences for experimental reproducibility, assay validation, and cross-species data interpretation—substituting one isoform for another will fundamentally alter metabolic outcomes and confound research conclusions.

NAT Isoform Differentiation Evidence: Quantified Substrate Selectivity, Cofactor Affinity, and Structural Determinants


NAT1 vs NAT2 Substrate Specificity: 1000-Fold Variation in kcat/Km Ratios Across Alkylanilines

Direct head-to-head kinetic comparison of recombinant human NAT1 and NAT2 reveals that the NAT1/NAT2 ratio of specificity constants (kcat/Km) varies nearly 1000-fold for monosubstituted and disubstituted alkylanilines containing methyl and ethyl ring substituents [1]. 2-Alkyl substituents depress N-acetylation rates but are more detrimental to catalysis by NAT1 than by NAT2. 3-Alkyl groups cause substrates to be preferentially N-acetylated by NAT2, whereas both 4-methylaniline and 4-ethylaniline are better substrates for NAT1 than NAT2 [1].

Substrate Specificity Kinetic Constants Drug Metabolism

AcCoA Cofactor Affinity: NAT1 Exhibits Higher AcCoA Affinity than NAT2 for Carcinogen N-Acetylation

Recombinant human NAT1 demonstrates higher affinity for the essential cofactor acetyl coenzyme A (AcCoA) compared to NAT2 when catalyzing the N-acetylation of aromatic amine carcinogens [1]. Specifically, NAT1 and NAT2 affinity for AcCoA was higher for recombinant human NAT1 than NAT2 when catalyzing N-acetylation of 2-aminofluorene (AF), 4-aminobiphenyl (ABP), and β-naphthylamine (BNA) [1]. Conversely, affinity was higher for NAT2 than for NAT1 using N-hydroxy-AF and N-hydroxy-ABP as substrates for O-acetylation, consistent with a larger active site for NAT2 [1].

Cofactor Affinity Kinetic Parameters Carcinogen Metabolism

Active Site Residues 125, 127, and 129 Determine NAT1 vs NAT2 Substrate Selectivity

Site-directed mutagenesis studies identify amino acid residues 125, 127, and 129 within a conserved active-site loop (residues 122–131 in NAT1 model) as critical determinants of NAT1-type versus NAT2-type substrate selectivity [1][2]. Modification of Arg127 has the greatest effect on specificity for the NAT1-selective substrate p-aminosalicylic acid (PAS), whereas changing Phe125 has the greatest effect on specificity for the NAT2-selective substrate sulfamethazine (SMZ) [3]. Selected NAT mutants exhibited Km values for acetyl-CoA that were comparable with wild-type NATs, confirming that mutations affected acceptor substrate specificity rather than cofactor binding affinity [3].

Active Site Structure Substrate Recognition Mutagenesis Analysis

NAT Procurement Applications: Evidence-Based Research and Industrial Use Cases


NAT1-Selective Assay Development for Breast Cancer Biomarker Studies

Human NAT1 is overexpressed in a subpopulation of estrogen receptor-positive breast cancers, and its expression is related to tumor development and progression [1]. Procurement of NAT1-specific reagents—including recombinant NAT1 enzyme, NAT1-selective substrates (p-aminobenzoic acid, p-aminosalicylic acid), and NAT1-selective naphthoquinone inhibitors [2]—is essential for developing diagnostic and prognostic assays. The identification of key active-site residues F125, R127, and Y129 in NAT1 that govern substrate recognition and inhibitor binding [2] provides a rational basis for selecting isoform-specific tools. Generic NAT assays using NAT2 will fail to detect NAT1-specific activity patterns and will not correlate with breast cancer pathology.

NAT2 Genotyping and Phenotyping for Isoniazid Pharmacogenetics

NAT2 is the polymorphic enzyme responsible for the acetylation and inactivation of the anti-tubercular agent isoniazid, with the slow acetylator phenotype directly impacting drug efficacy and toxicity [1]. Procurement decisions must prioritize NAT2-specific substrates (sulfamethazine) and validated NAT2 phenotyping assays, as the 1000-fold difference in substrate specificity between NAT1 and NAT2 across alkylanilines [2] means that NAT1-based assays will not accurately reflect NAT2 activity. Validated ELISA and HPLC-based NAT2 phenotyping methods demonstrate 96% correlation and correctly identify phenotypes in 29 of 30 individuals [3], underscoring the necessity of isoform-specific procurement for clinical pharmacogenetic testing.

Recombinant NAT Selection for In Vitro Carcinogen Metabolism Studies

NAT1 and NAT2 exhibit differential affinity for AcCoA when catalyzing the N-acetylation of aromatic amine carcinogens (2-aminofluorene, 4-aminobiphenyl, β-naphthylamine) and differential affinity for N-hydroxy-arylamine substrates during O-acetylation-mediated metabolic activation [1]. NAT1*4 (reference allele) demonstrates higher N-acetylation rates for each tested substrate compared to the NAT1*14B variant [2]. Researchers investigating carcinogen bioactivation must procure the appropriate recombinant NAT isoform and allele variant based on the specific carcinogen class under study—procuring NAT2 for N-hydroxy-AF and N-hydroxy-ABP O-acetylation studies, and NAT1 for N-acetylation of AF, ABP, and BNA—to ensure physiologically relevant metabolic data.

Industrial Biocatalysis: NAT-Mediated Amide Bond Formation

NAT enzymes have been identified as versatile biocatalysts for amide bond formation, with combinations of N-acyltransferases (NATs) and CoA ligases enabling the synthesis of structurally diverse secondary and tertiary amides in high yields [1]. A new arylamine N-acetyltransferase identified in Pseudomonas chlororaphis HT66 was proven to be the key enzyme required for generating 2-acetamidophenol (AAP) and demonstrated potential for industrial catalysis applications [2]. Procurement for industrial biocatalysis must consider the specific substrate scope of each NAT isozyme—the 1000-fold variation in catalytic efficiency across alkylaniline substrates between NAT1 and NAT2 [3] means that enzyme selection must be matched to the desired amide product, with process economics directly dependent on selecting the isoform with optimal turnover for the target substrate.

Technical Documentation Hub

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